molecular formula C30H28BrN5 B11218771 7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218771
M. Wt: 538.5 g/mol
InChI Key: JEUFFACBZORQHE-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of various substituents through reactions such as halogenation, alkylation, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties, such as binding affinity and selectivity.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-fluorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substituents, which may confer distinct chemical and biological properties. For example, the presence of the bromophenyl group may enhance its binding affinity to certain molecular targets compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C30H28BrN5

Molecular Weight

538.5 g/mol

IUPAC Name

7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28BrN5/c1-21-8-12-25(13-9-21)35-17-16-34(18-22(35)2)29-28-27(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)26-14-10-24(31)11-15-26/h3-15,19-20,22H,16-18H2,1-2H3

InChI Key

JEUFFACBZORQHE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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